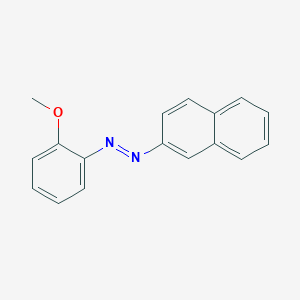
Anisole, o-(2-naphthylazo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anisole, o-(2-naphthylazo)-, also known as 2-(2'-naphthylazo)anisole, is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties and is widely used in various research fields such as biochemistry, pharmacology, and environmental science. In
Mécanisme D'action
The mechanism of action of Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- is based on its ability to form a complex with metal ions. This complex formation results in a change in the absorbance or fluorescence properties of the compound, which can be measured using spectrophotometric or fluorometric techniques. The complex formation is dependent on the pH, temperature, and concentration of the metal ion and the reagent.
Biochemical and Physiological Effects:
Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- does not have any known biochemical or physiological effects in living organisms. However, it is important to handle this compound with care as it is toxic and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- has several advantages for lab experiments. It is highly soluble in organic solvents, which makes it easy to handle and dissolve in various reaction mixtures. It is also stable under a wide range of pH and temperature conditions, which makes it suitable for use in various assays. However, it has some limitations, such as its toxicity and the potential interference of other compounds in the sample matrix.
Orientations Futures
Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- has several potential future directions in scientific research. One direction is the development of new detection methods for metal ions and other analytes using this compound. Another direction is the synthesis of new azo compounds with improved properties for various applications. Additionally, the use of Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- in environmental science for the detection of heavy metals and other pollutants in water and soil samples is an area of interest. Finally, the potential use of this compound in the development of new drugs and therapies for various diseases is an exciting direction for future research.
Conclusion:
Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- is a unique compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to contribute to the development of new detection methods, environmental science, and drug development.
Méthodes De Synthèse
The synthesis of Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- can be achieved through the reaction of Anisole, o-(2-naphthylazo)-naphthol and anisole in the presence of sulfuric acid. The reaction results in the formation of a yellow-orange colored compound that is highly soluble in organic solvents. This synthesis method is widely used and has been optimized for higher yields and purity.
Applications De Recherche Scientifique
Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- is widely used in scientific research due to its unique properties. This compound is used as a spectrophotometric reagent for the determination of various metal ions such as copper, nickel, and zinc. It is also used in the detection of amino acids and proteins in biological samples. Anisole, o-(Anisole, o-(2-naphthylazo)-naphthylazo)- is also used as a fluorescent probe for the detection of hydrogen peroxide and other reactive oxygen species. Additionally, it is used in the synthesis of various organic compounds and as a precursor for the preparation of other azo compounds.
Propriétés
Numéro CAS |
18277-99-1 |
|---|---|
Nom du produit |
Anisole, o-(2-naphthylazo)- |
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(2-methoxyphenyl)-naphthalen-2-yldiazene |
InChI |
InChI=1S/C17H14N2O/c1-20-17-9-5-4-8-16(17)19-18-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |
Clé InChI |
DGGLOTLDVCQYJU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=NC2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
COC1=CC=CC=C1N=NC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




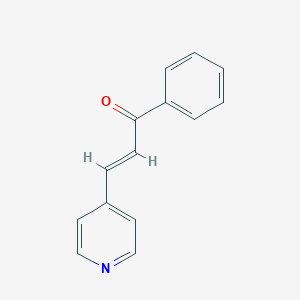
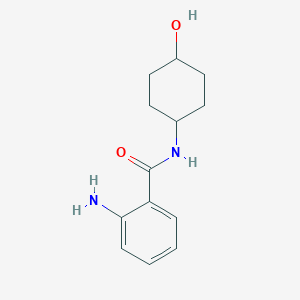

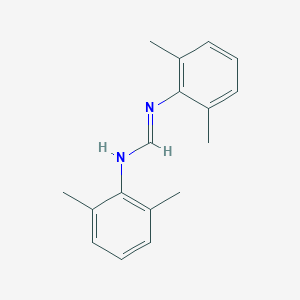
![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)

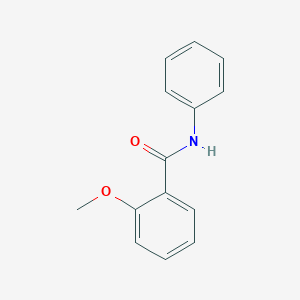
![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)

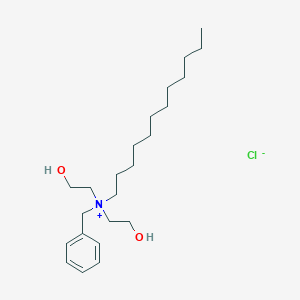
![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)
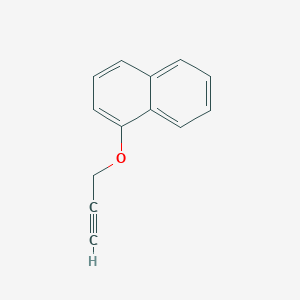
![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)